molecular formula C192H274N52O60S7 B612419 H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH CAS No. 203460-30-4

H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH

Cat. No.: B612419
CAS No.: 203460-30-4
M. Wt: 4495 g/mol
InChI Key: NSUPRLHDCFNOKD-CICZDBDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

SNX-482, also known as H-Gly-DL-Val-DL-Asp-DL-Lys-DL-Ala-Gly-DL-Cys(1)-DL-Arg-DL-Tyr-DL-Met-DL-Phe-Gly-Gly-DL-Cys(2)-DL-Ser-DL-Val-DL-Asn-DL-Asp-DL-Asp-DL-Cys(3)-DL-Cys(1)-DL-Pro-DL-Arg-DL-Leu-Gly-DL-Cys(2)-DL-His-DL-Ser-DL-Leu-DL-Phe-DL-Ser-DL-Tyr-DL-Cys(3)-DL-Ala-DL-Trp-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-Ser-DL-Asp-OH, is a peptide toxin isolated from the venom of the tarantula Hysterocrates gigas. It primarily targets R-type Ca 2+ (Cav2.3) channels , acting as a high-affinity blocker . At higher concentrations, it can also block other Ca 2+ channels and Na + channels . Furthermore, it has been found to dramatically reduce the A-type potassium current in acutely dissociated dopamine neurons from mouse substantia nigra pars compacta .

Mode of Action

SNX-482 was initially identified as a selective, voltage-dependent inhibitor of Cav2.3 (a1E, R-type) channels . It inhibits native R-type Ca 2+ currents at weak nanomolar concentrations in rat neurohypophyseal nerve terminals . The compound needs to interact with a1E domains III and IV to play a role in the significant inhibition of R-type channel gating .

Biochemical Pathways

The biochemical pathways affected by SNX-482 are primarily related to the regulation of calcium and potassium ion flow across cell membranes. By blocking Cav2.3 channels, SNX-482 can inhibit the influx of calcium ions, which play crucial roles in various cellular processes, including neurotransmitter release . Additionally, by reducing A-type potassium current, SNX-482 can influence the repolarization phase of action potentials, potentially affecting neuronal excitability .

Result of Action

The primary result of SNX-482’s action is the inhibition of specific ion channels, leading to altered ion flow across cell membranes. This can have significant effects at the cellular level, potentially influencing neuronal excitability and neurotransmitter release . Some research has indicated that it inhibits neuronal responses in a neuropathic pain model, suggesting potential therapeutic applications .

Chemical Reactions Analysis

SNX-482 undergoes various chemical reactions, primarily involving its interaction with calcium channels. It acts as a high-affinity blocker of R-type calcium channels (Cav2.3) in a voltage-dependent manner . At higher concentrations, it can also inhibit L-type and P/Q-type calcium channels and incompletely block sodium channels . The major products formed from these reactions are the inhibited calcium and sodium channels, which result in reduced calcium and sodium ion flow.

Properties

CAS No.

203460-30-4

Molecular Formula

C192H274N52O60S7

Molecular Weight

4495 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1R,7S,10S,13S,19R,24R,27S,30S,33S,36S,45R,48S,51S,54S,57S,60S,63R,68R,71S,74S,77S,80S,83S,86S)-24-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid

InChI

InChI=1S/C192H274N52O60S7/c1-91(2)57-114-157(270)207-79-146(257)213-135-85-306-307-86-136-183(296)237-133(83-248)179(292)242-153(95(9)10)187(300)231-124(67-141(195)252)170(283)228-126(69-148(260)261)173(286)229-127(70-149(262)263)174(287)239-138(184(297)240-139(189(302)244-55-30-42-140(244)185(298)217-112(161(274)219-114)41-29-54-202-192(198)199)89-311-308-84-134(212-145(256)78-205-155(268)96(11)209-159(272)110(39-26-27-52-193)214-171(284)128(71-150(264)265)232-186(299)152(94(7)8)241-142(253)73-194)181(294)215-111(40-28-53-201-191(196)197)160(273)223-119(63-102-43-47-106(250)48-44-102)164(277)216-113(51-56-305-14)162(275)222-117(60-99-31-18-15-19-32-99)158(271)206-76-143(254)204-77-144(255)211-136)88-310-309-87-137(238-167(280)120(64-103-45-49-107(251)50-46-103)225-177(290)131(81-246)234-165(278)118(61-100-33-20-16-21-34-100)224-163(276)115(58-92(3)4)221-176(289)130(80-245)236-169(282)123(226-182(135)295)66-105-75-200-90-208-105)180(293)210-97(12)156(269)218-122(65-104-74-203-109-38-25-24-37-108(104)109)168(281)227-125(68-147(258)259)172(285)220-116(59-93(5)6)175(288)243-154(98(13)249)188(301)230-121(62-101-35-22-17-23-36-101)166(279)235-132(82-247)178(291)233-129(190(303)304)72-151(266)267/h15-25,31-38,43-50,74-75,90-98,110-140,152-154,203,245-251H,26-30,39-42,51-73,76-89,193-194H2,1-14H3,(H2,195,252)(H,200,208)(H,204,254)(H,205,268)(H,206,271)(H,207,270)(H,209,272)(H,210,293)(H,211,255)(H,212,256)(H,213,257)(H,214,284)(H,215,294)(H,216,277)(H,217,298)(H,218,269)(H,219,274)(H,220,285)(H,221,289)(H,222,275)(H,223,273)(H,224,276)(H,225,290)(H,226,295)(H,227,281)(H,228,283)(H,229,286)(H,230,301)(H,231,300)(H,232,299)(H,233,291)(H,234,278)(H,235,279)(H,236,282)(H,237,296)(H,238,280)(H,239,287)(H,240,297)(H,241,253)(H,242,292)(H,243,288)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,303,304)(H4,196,197,201)(H4,198,199,202)/t96-,97-,98+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152-,153-,154-/m0/s1

InChI Key

NSUPRLHDCFNOKD-CICZDBDCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CC(C)C)CO)CC9=CNC=N9)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C6=O)CCCNC(=N)N)CC(C)C)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO)CC1=CC=CC=C1)CCSC)CC1=CC=C(C=C1)O)CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O

SMILES

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO

Purity

>98%

sequence

GVDKAGCRYMFGGCSVNDDCCPRLGCHSLFSYCAWDLTFSD(Disulfide bridge between Cys7 and Cys21, Cys14 and Cys26, Cys20 and Cys33)

solubility

Soluble in water

source

Synthetic

storage

-20°C

Origin of Product

United States
Customer
Q & A

Q1: What is the primary target of SNX-482?

A: SNX-482 is a selective antagonist of the CaV2.3 channel, a voltage-gated calcium channel that contributes to the R-type calcium current. [, , ]

Q2: How does SNX-482 interact with CaV2.3 channels?

A: SNX-482 inhibits CaV2.3 channels by binding to their voltage-sensing domains, ultimately preventing calcium influx into the cell. []

Q3: What are the downstream effects of SNX-482's interaction with CaV2.3 channels?

A3: Inhibiting CaV2.3 channels with SNX-482 can lead to various effects depending on the cell type and physiological context. Some notable effects include:

  • Reduced Neurotransmitter Release: SNX-482 can inhibit neurotransmitter release, particularly in the hippocampus, thalamus, and neurohypophysis. [, , ]
  • Altered Neuronal Activity: SNX-482 can modulate neuronal activity by affecting action potential firing patterns and synaptic plasticity. [, ]
  • Modified Physiological Processes: SNX-482 has been shown to influence processes like hormone secretion, cerebral blood flow, and pain perception. [, , ]

Q4: What makes SNX-482 a useful tool in research?

A: The selectivity of SNX-482 for CaV2.3 channels makes it a valuable pharmacological tool for investigating the specific roles of these channels in various physiological and pathological processes. [, ]

Q5: What is the molecular formula and weight of SNX-482?

A5: SNX-482 has the molecular formula C185H274N50O59S6 and a molecular weight of 4145.7 g/mol.

Q6: Is there spectroscopic data available for SNX-482?

A: While specific spectroscopic data might be available in specialized databases, the provided research papers primarily focus on the functional characterization of SNX-482. []

Q7: Has the performance of SNX-482 been studied under various conditions?

A7: Research on SNX-482 primarily focuses on its biological activity. Information about its material compatibility and stability under diverse conditions is limited in the provided papers.

Q8: Does SNX-482 exhibit any catalytic properties?

A: SNX-482 primarily acts as an antagonist, binding to and inhibiting its target channel. There's no evidence suggesting it possesses catalytic properties. []

Q9: Have computational studies been conducted on SNX-482?

A: Yes, molecular dynamics simulations have been used to study the interaction of SNX-482 with cell membranes, providing insights into its binding mechanism. []

Q10: Are there any quantitative structure-activity relationship (QSAR) models available for SNX-482?

A10: The provided research doesn't explicitly mention QSAR models for SNX-482, but future research could explore this area.

Q11: How does the structure of SNX-482 relate to its activity?

A: While specific structure-activity relationship studies are not described in the provided papers, SNX-482 shares homology with other spider toxins like grammatoxin S1A and hanatoxin, which have distinct ion channel blocking selectivities. This suggests that subtle structural variations within this family of peptides can significantly influence their target specificity. []

Q12: What is known about the stability of SNX-482 under different conditions?

A12: The provided research primarily focuses on the biological activity of SNX-482, and information about its stability under various conditions or specific formulation strategies is limited.

Q13: Is there information available regarding the SHE (Safety, Health, and Environment) regulations for SNX-482?

A13: The research papers provided focus on the scientific aspects of SNX-482 and do not address SHE regulations.

Q14: What is known about the pharmacokinetic properties of SNX-482?

A: The research primarily utilizes SNX-482 in in vitro settings or through direct application to brain slices. Detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is limited. []

Q15: What types of in vitro studies have been conducted with SNX-482?

A15: SNX-482 has been extensively used in:

  • Electrophysiology: Patch-clamp recordings on various cell types, including neurons and endocrine cells, have been used to characterize its effects on calcium currents. [, , , , , , ]
  • Calcium Imaging: Studies have used calcium-sensitive dyes to monitor intracellular calcium changes in response to SNX-482, providing insights into its mechanism of action. [, , ]
  • Cell Culture Models: SNX-482 has been utilized in cell culture systems to investigate its impact on cellular processes such as hormone secretion. [, ]

Q16: Has the in vivo efficacy of SNX-482 been investigated?

A16: While in vivo studies using SNX-482 are limited in the provided research, some studies have explored its effects in living organisms, including:

  • Animal Models of Pain: Intrathecal injections of SNX-482 have shown antinociceptive effects in rat models of neuropathic pain. []
  • Cerebral Blood Flow Studies: SNX-482 has been investigated in animal models of subarachnoid hemorrhage to assess its impact on cerebral blood flow. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.